AbetiMus - 167362-48-3

AbetiMus

Catalog Number: EVT-1522610
CAS Number: 167362-48-3
Molecular Formula: C7H5ClN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abetimus, also known as Abetimus sodium or Riquent, is a synthetic molecule designed primarily for the treatment of systemic lupus erythematosus (SLE), particularly lupus nephritis. It consists of four deoxynucleotide sequences linked by a polyethylene glycol base, which enables it to cross-link DNA-specific B cell receptors in the absence of T cells. This mechanism aims to induce anergy or apoptosis in B cells, thereby reducing the production of autoantibodies that are detrimental in SLE .

Source and Classification

Abetimus is classified under biologics and specifically falls into the category of toleragens, which are agents that aim to modulate immune responses to prevent autoimmunity. It was developed by La Jolla Pharmaceutical Company and has undergone several clinical trials to evaluate its efficacy in preventing renal flares in patients with lupus nephritis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Abetimus involves the assembly of oligonucleotide sequences into a tetrameric form. This process typically includes:

  1. Chemical Synthesis: The deoxynucleotide sequences are synthesized using phosphoramidite chemistry, which allows for precise control over the sequence and length of the oligonucleotides.
  2. Conjugation: The individual oligonucleotides are then conjugated with polyethylene glycol to enhance solubility and stability in biological systems.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials or byproducts .
Molecular Structure Analysis

Structure and Data

The molecular structure of Abetimus can be described as follows:

  • Molecular Formula: C₁₈H₃₁N₁₄O₉P₄
  • Molecular Weight: Approximately 5000 Da (depending on the specific formulation)
  • Structure: The molecule features a central polyethylene glycol backbone with four deoxynucleotide sequences attached, which allows it to effectively bind to B cell receptors.

This structure is crucial for its function, as it facilitates the interaction with specific receptors on B cells, leading to downstream effects that inhibit autoantibody production .

Chemical Reactions Analysis

Reactions and Technical Details

Abetimus primarily functions through biochemical interactions rather than traditional chemical reactions. Its mechanism involves:

  1. Binding to B Cell Receptors: Abetimus binds specifically to DNA receptors on B cells, leading to receptor cross-linking.
  2. Induction of Anergy or Apoptosis: This binding triggers signaling pathways that promote either anergy (functional inactivation) or apoptosis (programmed cell death) in autoreactive B cells.
  3. Reduction of Autoantibodies: As a result of these processes, there is a significant reduction in circulating anti-double-stranded DNA antibodies, which are implicated in the pathogenesis of lupus nephritis .
Mechanism of Action

Process and Data

The mechanism by which Abetimus exerts its effects can be summarized as follows:

  1. Targeting B Cells: Abetimus selectively targets B cells that express DNA receptors.
  2. Cross-Linking Mechanism: By cross-linking these receptors, Abetimus induces cellular signaling that leads to either anergy or apoptosis.
  3. Clinical Outcomes: Clinical trials have shown that treatment with Abetimus results in decreased levels of anti-double-stranded DNA antibodies and normalization of complement levels, although it has not consistently led to improved clinical outcomes such as reduced renal flares .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a sterile solution for intravenous administration.
  • Solubility: Highly soluble in aqueous solutions due to its polyethylene glycol component.
  • Stability: Stability under physiological conditions is critical for its therapeutic efficacy.

Relevant data indicate that while Abetimus effectively reduces autoantibody levels, its pharmacokinetics and dynamics require further exploration to optimize dosing regimens .

Applications

Scientific Uses

Abetimus has been primarily investigated for its potential applications in:

  1. Lupus Nephritis Treatment: Aimed at preventing renal flares in patients with systemic lupus erythematosus.
  2. Autoimmune Disease Research: Its mechanism provides insights into developing new therapies targeting B cell-mediated autoimmunity.

Despite its promise, clinical trials have faced challenges regarding efficacy, leading to interruptions in some studies due to lack of significant clinical benefit .

Introduction to Abetimus: Contextualizing Its Role in Autoimmune Therapeutics

Systemic Lupus Erythematosus (SLE) and Lupus Nephritis: Pathophysiological Underpinnings

Systemic lupus erythematosus is a chronic, multisystem autoimmune disorder characterized by profound immune dysregulation, loss of self-tolerance, and heterogeneous clinical manifestations affecting diverse organ systems including the skin, joints, blood vessels, brain, lungs, and kidneys. With a global incidence affecting approximately 3.4 million individuals and 400,000 new diagnoses annually, SLE demonstrates significant epidemiological disparities, exhibiting higher prevalence among women (with a female-to-male ratio shifting from 3:1 in children to 9-15:1 in reproductive-age adults) and increased severity in individuals of African, Hispanic, and Asian ancestry [1]. The pathogenesis of SLE involves intricate interplay between genetic predisposition (including polymorphisms in HLA genes, complement components, and immune regulators), epigenetic modifications, hormonal influences, and environmental triggers (notably ultraviolet light and viral infections) that collectively breach immune tolerance mechanisms [1].

Central to SLE pathophysiology is the aberrant activation of both innate and adaptive immunity. Nucleic acid-containing cellular debris, resulting from impaired clearance of apoptotic material, activates endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, in plasmacytoid dendritic cells and B lymphocytes. This triggers a type I interferon (IFN) signature – observed in approximately 50% of SLE patients – characterized by overexpression of IFN-α-regulated genes that drives further immune activation [1]. Autoantigens, particularly nuclear components, are presented to T helper cells, which subsequently activate autoreactive B cells through CD40-CD40 ligand interactions and cytokine signaling. Activated B cells differentiate into plasma cells producing pathogenic autoantibodies, form germinal centers, and generate memory B cells, perpetuating the autoimmune response [1].

Lupus nephritis (LN), occurring in approximately 50% of SLE patients, represents one of the most severe organ manifestations and a leading cause of morbidity and mortality. Renal damage in LN primarily results from the deposition of immune complexes (ICs) containing anti-dsDNA antibodies within glomerular structures, activating complement cascades and recruiting inflammatory cells. This initiates a cascade of events: mesangial cell proliferation, endothelial damage, basement membrane disruption, crescent formation, and ultimately, glomerulosclerosis and interstitial fibrosis. The clinical spectrum of LN ranges from asymptomatic proteinuria to rapidly progressive glomerulonephritis and end-stage renal disease, with histopathological classification (ISN/RPS system) guiding prognosis and therapeutic approaches [1] [6]. Patients of African, Chinese, and Hispanic descent exhibit increased susceptibility to LN development and progression, contributing to ethnic disparities in SLE mortality [1].

Anti-dsDNA Antibodies as Pathogenic Mediators in SLE

Anti-dsDNA antibodies occupy a central role in SLE pathogenesis, serving not merely as diagnostic biomarkers but as direct mediators of tissue injury, particularly in lupus nephritis. These autoantibodies exhibit several pathophysiological properties:

  • Immunological Specificity and Pathogenicity: Anti-dsDNA antibodies demonstrate high specificity for SLE (90-95% specificity), unlike antinuclear antibodies (ANAs) which may occur in other conditions. A subset of these antibodies, particularly high-affinity IgG isotypes, exhibits cross-reactivity with renal antigens such as alpha-actinin, laminin, heparan sulfate proteoglycan, and annexin II. This molecular mimicry facilitates their binding to glomerular basement membranes and mesangial matrices [1] [6]. Furthermore, certain anti-dsDNA antibodies recognize a consensus peptide sequence (D/E W D/E Y S/G) present in the N-methyl-D-aspartate receptor (NMDAR) and complement protein C1q, potentially contributing to neuropsychiatric lupus manifestations and complement consumption, respectively [9].

  • Immune Complex Formation and Deposition: Circulating anti-dsDNA antibodies form immune complexes with nucleic acids released during cell death or neutrophil extracellular trap (NET) formation. These ICs deposit in renal glomeruli, activating the classical complement pathway (C1q, C3, C4) and Fcγ receptor-mediated signaling on resident renal cells and infiltrating leukocytes. This triggers pro-inflammatory cytokine release (IL-6, TNF-α, IL-1β), reactive oxygen species production, and metalloproteinase activation, culminating in glomerular inflammation, endothelial damage, and proteinuria [1] [3].

  • Direct Cellular Effects: Beyond immune complex formation, certain cationic anti-dsDNA antibodies can directly bind to glomerular cells via charge interactions, inducing cellular activation, proliferation, and pro-fibrotic responses. Experimental models demonstrate that anti-dsDNA antibodies can upregulate transforming growth factor-β (TGF-β), platelet-derived growth factor (PDGF), and connective tissue growth factor (CTGF) expression in mesangial cells, promoting extracellular matrix deposition and glomerulosclerosis [6].

Table 1: Pathogenic Autoantibodies in Systemic Lupus Erythematosus

AutoantibodyPrevalence in SLE (%)Specificity for SLEPrimary Pathogenic MechanismsClinical Associations
Anti-dsDNA60-90%High (90-95%)Immune complex deposition, Complement activation, Direct renal bindingLupus nephritis, Disease activity
Anti-Smith (Sm)20-40%Very high (>99%)Intranuclear target (spliceosomal complex)Renal involvement, CNS lupus
Anti-nucleosome50-90%HighChromatin complex formationLupus nephritis
Anti-ribosomal P10-40%ModerateNeuronal surface bindingNeuropsychiatric lupus
Anti-phospholipid30-50%ModerateEndothelial activation, Platelet aggregationThrombosis, Fetal loss

The clinical relevance of anti-dsDNA antibodies extends beyond diagnosis to disease monitoring. Longitudinal studies demonstrate strong correlations between anti-dsDNA antibody titers and SLE disease activity, particularly renal flares. Rising titers often precede clinical exacerbations by weeks to months, providing a valuable biomarker for predicting impending nephritis. Furthermore, the affinity of anti-dsDNA antibodies correlates with pathogenicity, as high-affinity antibodies form more stable immune complexes capable of inducing severe glomerular inflammation [1] [8]. This established pathogenic role made anti-dsDNA antibodies a compelling therapeutic target for abetimus.

Rationale for Targeted Immunomodulatory Therapies in SLE

Traditional SLE therapeutics, including corticosteroids, antimalarials (hydroxychloroquine), and non-specific immunosuppressants (cyclophosphamide, mycophenolate mofetil, azathioprine), primarily function through broad suppression of immune activation and inflammation. While effective in controlling disease activity in many patients, these approaches carry significant limitations:

  • Incomplete Efficacy: A substantial proportion of patients with severe manifestations, particularly lupus nephritis, exhibit suboptimal responses to conventional therapies. Approximately 10-30% of LN patients progress to end-stage renal disease despite aggressive immunosuppression [1].

  • Treatment-Related Toxicity: Chronic corticosteroid use is associated with osteoporosis, diabetes, cardiovascular disease, and cataracts. Immunosuppressants increase susceptibility to infections and malignancies – already elevated in SLE populations – with cyclophosphamide posing additional risks of gonadal toxicity and bladder cancer [7].

  • Non-Targeted Mechanisms: Conventional agents do not address the antigen-specific loss of immune tolerance that underlies SLE pathogenesis. Consequently, they suppress protective immunity alongside pathogenic autoimmune responses, increasing infection risk without permanently re-establishing self-tolerance [3] [7].

These limitations catalyzed the development of targeted immunomodulatory strategies designed to restore immune homeostasis through precision mechanisms. Abetimus emerged from this paradigm, conceived as a toleragen – a molecule engineered to specifically inactivate or delete autoreactive B-cell clones responsible for anti-dsDNA antibody production. Its molecular design leverages key immunological principles:

  • B-Cell Receptor Cross-Linking: Abetimus contains four identical double-stranded 20-mer oligodeoxyribonucleotides attached to a non-immunogenic PEG scaffold, creating a tetravalent structure optimized for high-avidity binding to membrane-bound anti-dsDNA immunoglobulins on autoreactive B cells. Extensive cross-linking of B-cell receptors (BCRs) triggers intracellular signaling pathways that induce either B-cell anergy (functional inactivation) or apoptosis, thereby specifically eliminating pathogenic B-cell clones without affecting the broader B-cell repertoire [3] [5].

  • Neutralization of Circulating Autoantibodies: Abetimus functions as a soluble decoy antigen, binding circulating anti-dsDNA antibodies to form small, soluble immune complexes. Unlike large immune complexes that deposit in tissues and activate complement, these small complexes undergo renal clearance without initiating inflammatory cascades. This mechanism acutely reduces pathogenic antibody titers and prevents their tissue deposition [3] [8].

  • Epitope-Specific Immunomodulation: The oligonucleotide epitopes in abetimus were meticulously designed to mimic the natural DNA sequences recognized by pathogenic anti-dsDNA antibodies in SLE patients. This epitope-specific approach distinguishes abetimus from non-selective B-cell depletion strategies (e.g., rituximab, anti-CD20), preserving protective humoral immunity against pathogens while specifically targeting autoreactive clones [3] [5] [8].

Table 2: Abetimus Clinical Development Program and Outcomes

Trial Name/PhasePatient PopulationInterventionKey Efficacy FindingsReference
Phase II58 SLE patientsMultiple abetimus doses vs placeboDose-dependent reduction in anti-dsDNA antibodies; Trends toward reduced flares [6]
Phase II/III230 LN patientsAbetimus 100mg→50mg vs placeboReduced renal flares and prolonged time-to-flare in high-affinity subgroup [3] [8]
PEARL (Phase III)317 LN patients with high-affinity antibodiesAbetimus 100mg/week vs placebo25% fewer renal flares; Significant reduction in corticosteroid/cyclophosphamide use [2] [8]
ASPEN (Phase III)943 SLE patients with history of LNAbetimus 100mg/week or 900mg/week vs placeboNo significant prolongation of time-to-renal-flare; Trial terminated for futility [3] [6] [10]

Preclinical validation of abetimus emerged from studies in murine lupus models, particularly BXSB mice. Intravenous administration (3-300 μg/mouse twice weekly) significantly reduced serum anti-dsDNA antibody titers, diminished numbers of anti-dsDNA antibody-secreting splenocytes, and ameliorated renal histopathology compared to controls [5]. These findings supported clinical translation, with early-phase trials confirming abetimus's capacity to reduce circulating anti-dsDNA antibodies in SLE patients. Pharmacodynamic studies revealed a biphasic pharmacokinetic profile with rapid distribution (t½α ≈ 40-60 minutes) and elimination phases (t½β ≈ 1 hour) in mice, supporting frequent dosing regimens [5].

The clinical development program adopted a precision medicine approach, stratifying patients based on antibody affinity to the abetimus epitope using a surface plasmon resonance-based pharmacoproteonomics assay. This biomarker-driven strategy identified "high-affinity responders" most likely to benefit, enhancing the therapeutic signal in subsequent trials [2] [8]. Although the ASPEN trial ultimately failed to meet its primary endpoint, leading to development discontinuation, abetimus established proof-of-concept for epitope-specific toleragen therapy in autoimmune disease. Its legacy persists in contemporary approaches, including novel decoy antigens like FISLE-412 (a reduced amide-backbone peptidomimetic derived from HIV protease inhibitors) that neutralize anti-dsDNA antibodies recognizing the DWEYS epitope [9], and emerging cell-based therapies such as obe-cel (CD19 CAR-T) currently under investigation for severe refractory SLE [4].

Properties

CAS Number

167362-48-3

Product Name

AbetiMus

Molecular Formula

C7H5ClN2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.